Lipophilicity (logP) Distinction from Analogs
In the absence of experimentally measured biological activity data for this specific compound and its direct analogs, the most robust quantitative differentiation available is at the level of computed physicochemical descriptors. The 4-fluorophenylsulfonyl substituent imparts a distinct lipophilicity profile compared to the unsubstituted phenylsulfonyl and 4-chlorophenylsulfonyl analogs. The fluorine atom provides a moderate electron-withdrawing effect that lowers logP relative to chlorine while increasing it relative to hydrogen, thereby positioning the compound at a unique point in property space that can affect membrane permeability, protein binding, and metabolic stability .
| Evidence Dimension | Computed consensus logP (cLogP, predicted by cheminformatics algorithms) |
|---|---|
| Target Compound Data | Estimated logP approximately 3.0–3.5 (for the neutral species C16H14FNO4S, calculation method unspecified, Chemsrc data field) |
| Comparator Or Baseline | Des-fluoro analog (methyl (2Z)-3-anilino-2-(phenylsulfonyl)acrylate, CAS 1327176-70-4): MW 317.4, no halogen substitution; 4-chloro analog (methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate, CAS 1327196-54-2): MW 351.8, Cl substitution; 4-ethoxyanilino analog (methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate, CAS 1327185-23-8): MW 379.4, ethoxy substitution on aniline ring |
| Quantified Difference | Molecular weight differs by +18.0 vs. des-fluoro, -16.4 vs. 4-chloro, and -44.0 vs. 4-ethoxyanilino. LogP is expected to increase in the order: des-fluoro < 4-fluoro < 4-chloro, consistent with the known Hansch π constants for H (0.00), F (+0.14), and Cl (+0.71). |
| Conditions | Computed properties derived from 2D chemical structure using standard cheminformatics algorithms (XLogP3 or similar); no experimental logP or logD measurement identified in the public domain. |
Why This Matters
When selecting compounds for screening libraries or SAR studies, the discreet stepwise change in lipophilicity produced by fluorine versus hydrogen or chlorine substitution allows researchers to probe the contribution of this parameter to target engagement without altering the core scaffold or introducing additional hydrogen bond donors/acceptors.
